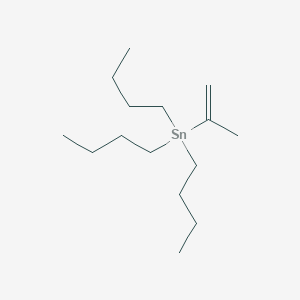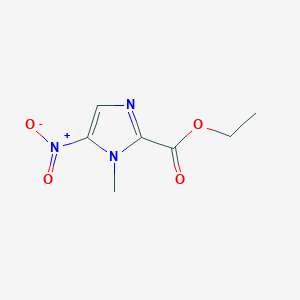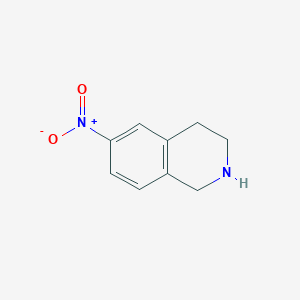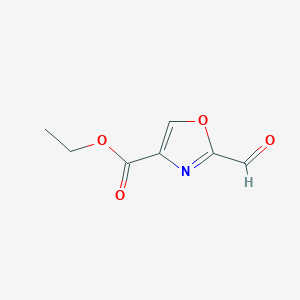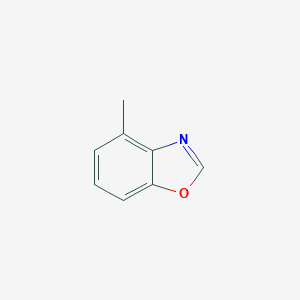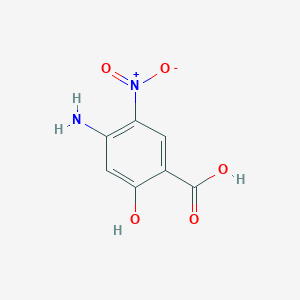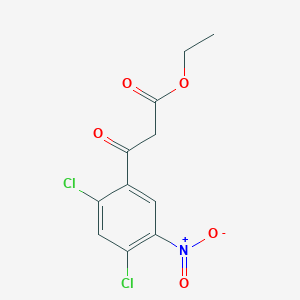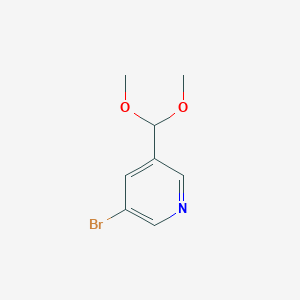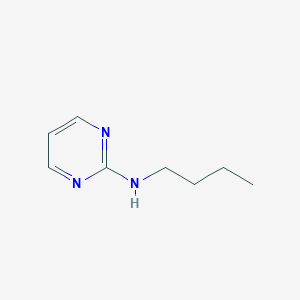
N-butylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylpyrimidin-2-amine, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and materials science. BPA is a pyrimidine derivative that has a butyl group attached to the nitrogen atom at position 1 and an amino group at position 2.
Wirkmechanismus
The mechanism of action of N-butylpyrimidin-2-amine is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites and preventing substrate binding. N-butylpyrimidin-2-amine has been found to exhibit selectivity towards certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
N-butylpyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells and inhibit their proliferation. N-butylpyrimidin-2-amine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butylpyrimidin-2-amine is its selectivity towards certain enzymes, making it a promising candidate for the development of targeted therapies. However, N-butylpyrimidin-2-amine has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-butylpyrimidin-2-amine. One area of research is the development of novel materials using N-butylpyrimidin-2-amine as a building block. Another area of research is the development of targeted therapies using N-butylpyrimidin-2-amine as an inhibitor of specific enzymes. Additionally, further studies are needed to fully understand the mechanism of action of N-butylpyrimidin-2-amine and its potential applications in various fields.
Synthesemethoden
The synthesis of N-butylpyrimidin-2-amine can be achieved through various methods, including the reaction of 2-chloropyrimidine with n-butylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminopyrimidine with butyl bromide in the presence of a catalyst such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-butylpyrimidin-2-amine has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the progression of cancer and other diseases. N-butylpyrimidin-2-amine has also been investigated for its potential as a building block in the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
10132-28-2 |
|---|---|
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-butylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-5-9-8-10-6-4-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
HSSUQMDTTMMOGQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC=CC=N1 |
Kanonische SMILES |
CCCCNC1=NC=CC=N1 |
Synonyme |
2-(butylamino)pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




